N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
Chemical Synthesis and Versatility
The chemical structure of 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide is indicative of its potential as a versatile intermediate in the synthesis of complex molecules. The compound's structural features, such as the quinazolinone core and the piperidinyl moiety, suggest its utility in constructing diverse bioactive molecules. For instance, phenylglycinol-derived oxazolopiperidone lactams, sharing structural motifs with our compound of interest, have been highlighted for their role in enantioselective synthesis of piperidine-containing natural products and other bioactive compounds, showcasing the potential of similar structures in medicinal chemistry and drug development (Escolano, Amat, & Bosch, 2006).
Antimicrobial and Antitumor Activities
Antimicrobial Activity
The quinazolinone moiety, found in our compound, is known for its antimicrobial properties. For example, novel quinazolinyl acetamides have been synthesized for their significant antimicrobial activity, suggesting that derivatives of quinazolinone, like 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, could also exhibit similar bioactivities (Vanparia, Patel, Dixit, & Dixit, 2013).
Antitumor Activity
The quinazolinone framework is also associated with antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to our compound, was evaluated for in vitro antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy. These compounds showed broad-spectrum antitumor activity, indicating the promise of quinazolinone-based structures in developing new anticancer agents (Al-Suwaidan et al., 2016).
Wirkmechanismus
Target of Action
The primary target of F3406-2149 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-2149 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment . By inhibiting this process, F3406-2149 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby blocking the virus’s ability to replicate and infect other cells .
Result of Action
The result of F3406-2149’s action is the inhibition of LCMV multiplication . By blocking the virus’s entry into host cells, the compound prevents the virus from replicating and spreading, potentially limiting the progression of the disease caused by the virus .
Action Environment
The action of F3406-2149 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by the LCMV glycoprotein GP2 . .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-11-13-26(14-12-16)22-18-8-4-6-10-20(18)27(23(29)25-22)15-21(28)24-19-9-5-3-7-17(19)2/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWRESTLIYNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.